molecular formula C16H14ClNO4S B2927760 methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327173-69-2

methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate

Cat. No.: B2927760
CAS No.: 1327173-69-2
M. Wt: 351.8
InChI Key: DVIWZDBJXOVWNY-PTNGSMBKSA-N
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Description

Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate is a chemical compound that belongs to the class of β-amino-acrylates This compound is characterized by the presence of a chlorophenyl group, a phenylsulfonyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-chloroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with methyl acrylate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acrylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-[(4-bromophenyl)amino]-2-(phenylsulfonyl)acrylate
  • Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate
  • Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate

Uniqueness

Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(4-chloroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-9-7-12(17)8-10-13)23(20,21)14-5-3-2-4-6-14/h2-11,18H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIWZDBJXOVWNY-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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